Cas no 1315368-32-1 (6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine)

6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine
- 6-[(piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine
- GS3347
- (2-amino-1,3-benzoxazol-6-yl)-piperazin-1-ylmethanone
- (2-aminobenzo[d]oxazol-6-yl)(piperazin-1-yl)methanone
-
- インチ: 1S/C12H14N4O2/c13-12-15-9-2-1-8(7-10(9)18-12)11(17)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2,(H2,13,15)
- InChIKey: CVQHKIDIDQIVKM-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC=C2C(=C1)OC(N)=N2)N1CCNCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 319
- トポロジー分子極性表面積: 84.4
- 疎水性パラメータ計算基準値(XlogP): 0.6
6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13744-10G |
6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine |
1315368-32-1 | 95% | 10g |
¥ 14,322.00 | 2023-03-31 | |
TRC | B449860-50mg |
6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine |
1315368-32-1 | 50mg |
$ 185.00 | 2022-04-02 | ||
Enamine | EN300-79835-0.05g |
6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine |
1315368-32-1 | 95% | 0.05g |
$173.0 | 2023-02-12 | |
Enamine | EN300-79835-0.5g |
6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine |
1315368-32-1 | 95% | 0.5g |
$579.0 | 2023-02-12 | |
Enamine | EN300-79835-5.0g |
6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine |
1315368-32-1 | 95% | 5.0g |
$2152.0 | 2023-02-12 | |
Enamine | EN300-79835-0.1g |
6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine |
1315368-32-1 | 95% | 0.1g |
$257.0 | 2023-02-12 | |
Enamine | EN300-79835-10.0g |
6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine |
1315368-32-1 | 95% | 10.0g |
$3191.0 | 2023-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1552526-5g |
(2-Aminobenzo[d]oxazol-6-yl)(piperazin-1-yl)methanone |
1315368-32-1 | 98% | 5g |
¥22528.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1552526-1g |
(2-Aminobenzo[d]oxazol-6-yl)(piperazin-1-yl)methanone |
1315368-32-1 | 98% | 1g |
¥6977.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13744-1G |
6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine |
1315368-32-1 | 95% | 1g |
¥ 3,220.00 | 2023-03-31 |
6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amineに関する追加情報
Introduction to 6-(Piperazine-1-Carbonyl)-1,3-Benzoxazol-2-Amine (CAS No. 1315368-32-1)
6-(Piperazine-1-Carbonyl)-1,3-Benzoxazol-2-Amine, with the CAS number 1315368-32-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The unique structure of 6-(Piperazine-1-Carbonyl)-1,3-Benzoxazol-2-Amine makes it a promising candidate for various therapeutic applications.
The molecular formula of 6-(Piperazine-1-Carbonyl)-1,3-Benzoxazol-2-Amine is C14H17N3O2, and its molecular weight is 259.30 g/mol. The compound features a benzoxazole core linked to a piperazine moiety through a carbonyl group. This structural arrangement confers specific chemical and biological properties that have been the focus of numerous studies.
In recent years, research on 6-(Piperazine-1-Carbonyl)-1,3-Benzoxazol-2-Amine has revealed its potential as a modulator of various biological pathways. One of the key areas of interest is its interaction with neurotransmitter systems, particularly the serotonin and dopamine pathways. Studies have shown that this compound can modulate serotonin reuptake and influence dopaminergic signaling, suggesting its potential use in the treatment of neuropsychiatric disorders such as depression and anxiety.
Beyond its neuropsychiatric applications, 6-(Piperazine-1-Carbonyl)-1,3-Benzoxazol-2-Amine has also been investigated for its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it may be useful in the management of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 6-(Piperazine-1-Carbonyl)-1,3-Benzoxazol-2-Amine has been extensively studied to understand its bioavailability, distribution, metabolism, and excretion. Preclinical studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent.
In terms of safety, preclinical toxicology studies have indicated that 6-(Piperazine-1-Carbonyl)-1,3-Benzoxazol-2-Amine is well-tolerated at therapeutic doses. However, as with any new drug candidate, ongoing research is necessary to fully evaluate its safety profile in human subjects. Clinical trials are currently underway to assess the efficacy and safety of this compound in various therapeutic indications.
The synthesis of 6-(Piperazine-1-Carbonyl)-1,3-Benzoxazol-2-Amine involves several steps, including the formation of the benzoxazole core and the subsequent coupling with piperazine. Various synthetic routes have been developed to optimize yield and purity, making it feasible for large-scale production.
In conclusion, 6-(Piperazine-1-Carbonyl)-1,3-Benzoxazol-2-Amine (CAS No. 1315368-32-1) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a significant role in advancing medical treatments for various conditions.
1315368-32-1 (6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine) 関連製品
- 2172124-71-7(3-{(benzyloxy)carbonylamino}-3-cyclobutyl-3-cyclopropylpropanoic acid)
- 2228473-12-7(1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
- 851407-99-3(2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)
- 667868-66-8(N-(furan-2-yl)methyl-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)
- 39033-71-1(Phenyl 3-amino-4-(phenylamino)benzoate)
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)
- 2059914-52-0((1s,3s)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid)
- 2227813-15-0(3-(1R)-3-amino-1-hydroxypropylbenzonitrile)
- 1261949-04-5(5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol)
- 1804254-07-6(3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid)
